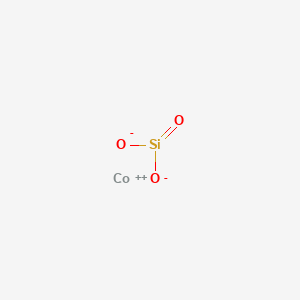
Cobalt(2+);dioxido(oxo)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);dioxido(oxo)silane is a coordination compound that features cobalt in the +2 oxidation state and a silane ligand with two oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cobalt(2+);dioxido(oxo)silane typically involves the reaction of cobalt salts with silane compounds under controlled conditions. One common method is the reaction of cobalt(II) chloride with silane in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cobalt(II) salts and silane compounds. The process often includes steps such as purification and crystallization to obtain the desired product with high purity. The use of advanced techniques like high-pressure reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);dioxido(oxo)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or elemental cobalt.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydrides are used for reduction reactions.
Substitution Reactions: Ligand exchange can be facilitated by using coordinating solvents or other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(0) or cobalt(I) species.
Aplicaciones Científicas De Investigación
Cobalt(2+);dioxido(oxo)silane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cobalt(2+);dioxido(oxo)silane involves the coordination of the cobalt center with the silane ligand. The cobalt center can undergo redox reactions, facilitating various chemical transformations. The specific molecular targets and pathways depend on the reaction conditions and the nature of the ligands involved.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+);dioxido(oxo)germane: Similar to Cobalt(2+);dioxido(oxo)silane but with germanium instead of silicon.
Cobalt(2+);dioxido(oxo)stannane: Similar compound with tin instead of silicon.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of silicon. This gives it distinct chemical properties and reactivity compared to similar compounds with different central atoms.
Propiedades
IUPAC Name |
cobalt(2+);dioxido(oxo)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.O3Si/c;1-4(2)3/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCSDJWWIABKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.016 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














